![molecular formula C11H8BrNO3 B12859658 2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)
2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid typically involves the bromination of benzo[d]oxazole derivatives followed by the introduction of an acrylic acid moiety. One common method involves the bromination of benzo[d]oxazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The resulting bromomethyl derivative can then be reacted with acrylic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The acrylic acid moiety can participate in addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with Grignard reagents can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Similar in structure but with a chlorine atom instead of a bromine atom.
2-(Methyl)benzo[d]oxazole: Lacks the halogen atom, making it less reactive in substitution reactions.
Benzo[d]oxazole-4-acrylic acid:
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid is unique due to the presence of both the bromomethyl and acrylic acid moieties, which allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H8BrNO3 |
|---|---|
Molekulargewicht |
282.09 g/mol |
IUPAC-Name |
(E)-3-[2-(bromomethyl)-1,3-benzoxazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H8BrNO3/c12-6-9-13-11-7(4-5-10(14)15)2-1-3-8(11)16-9/h1-5H,6H2,(H,14,15)/b5-4+ |
InChI-Schlüssel |
WYUIRYAGIWDACQ-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=C2C(=C1)OC(=N2)CBr)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)CBr)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
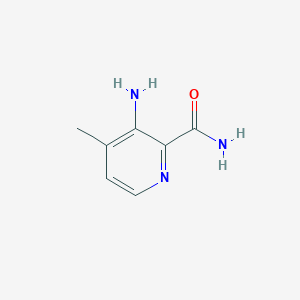
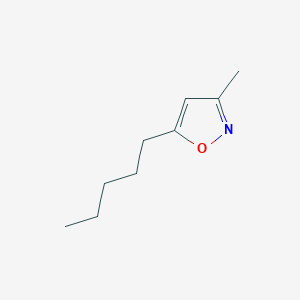
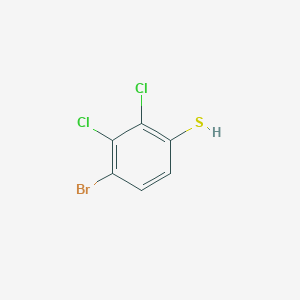
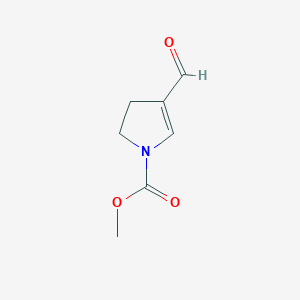




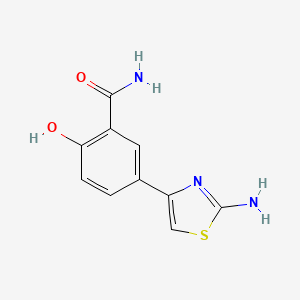

![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)

